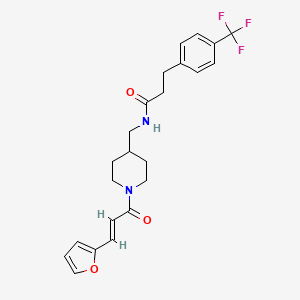
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H25F3N2O3 and its molecular weight is 434.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, a piperidine ring, and a trifluoromethyl phenyl group. Its molecular formula is C18H20F3N2O2, with a molecular weight of approximately 364.36 g/mol. The presence of these functional groups suggests varied interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The piperidine and furan groups may interact with specific enzymes or receptors, potentially leading to the inhibition of pathways involved in cancer cell proliferation and inflammation.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit activity against various bacterial strains.
- Anticancer Properties : The structural features of the compound may allow it to interfere with cancer cell metabolism and growth by targeting critical enzymes involved in tumor progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives that include the 1,3,4-oxadiazole scaffold have shown significant cytotoxicity against various cancer cell lines through mechanisms such as:
- Inhibition of Histone Deacetylases (HDAC) : This mechanism is crucial for regulating gene expression involved in cell cycle control and apoptosis.
- Targeting Telomerase Activity : Inhibition of telomerase can lead to reduced proliferation of cancer cells.
| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | MCF-7 (Breast Cancer) | 5.0 | HDAC Inhibition | |
| Chalcone Derivative | S. aureus | 128 | Antibacterial |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been supported by studies indicating that similar structures exhibit activity against Gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and efficacy.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the effects of a structurally related compound on human lung cancer cells (A549). Results indicated that the compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. -
Antibacterial Evaluation :
Another study tested various derivatives against multiple bacterial strains, demonstrating that compounds with similar structural features significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c24-23(25,26)19-6-3-17(4-7-19)5-9-21(29)27-16-18-11-13-28(14-12-18)22(30)10-8-20-2-1-15-31-20/h1-4,6-8,10,15,18H,5,9,11-14,16H2,(H,27,29)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSBCSAXQQRSAU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














